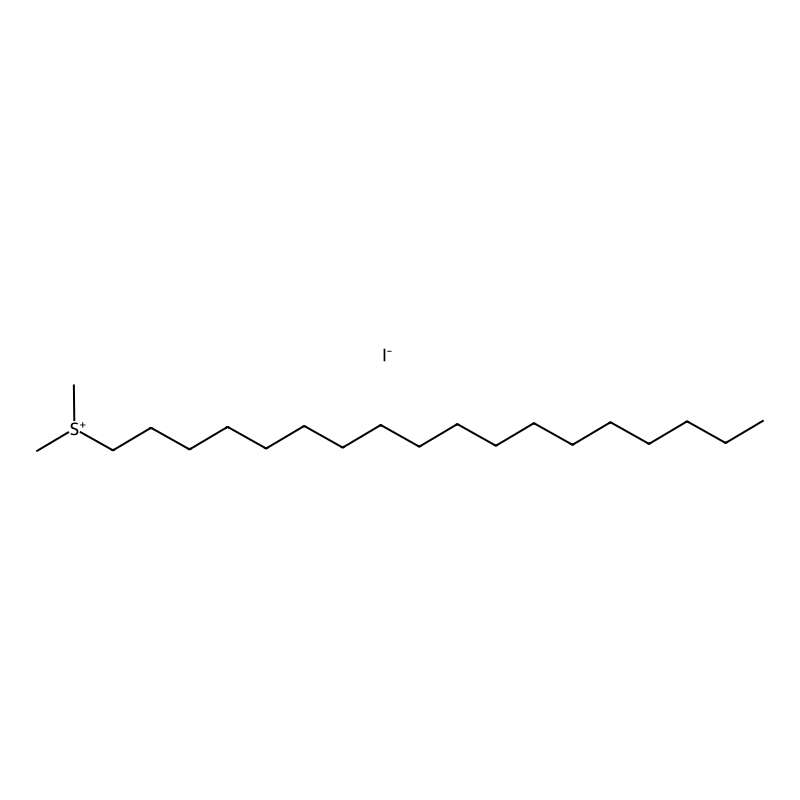

Dimethyl(octadecyl)sulfanium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dimethyl(octadecyl)sulfanium iodide is an organosulfur compound characterized by the presence of a sulfonium ion, where the sulfur atom is bonded to two methyl groups and an octadecyl group. Its chemical formula is CHIS, and it has a molecular weight of approximately 442.53 g/mol. This compound is classified as a quaternary ammonium salt due to its structure, which includes a positively charged sulfur atom and an iodide counterion. Dimethyl(octadecyl)sulfanium iodide is known for its surfactant properties, making it useful in various applications within the chemical and pharmaceutical industries .

- Nucleophilic Substitution Reactions: The sulfonium ion can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds.

- Decomposition Reactions: Under certain conditions, dimethyl(octadecyl)sulfanium iodide can decompose to yield sulfur-containing products and other organic compounds.

- Formation of Complexes: It can react with other ions or molecules to form complexes that may exhibit different solubility or reactivity profiles.

These reactions highlight the versatility of dimethyl(octadecyl)sulfanium iodide in synthetic organic chemistry.

The biological activity of dimethyl(octadecyl)sulfanium iodide has been explored mainly in the context of its antimicrobial properties. Studies have shown that this compound exhibits significant antifungal activity, making it a potential candidate for agricultural applications as a fungicide. Additionally, its surfactant properties may enhance the penetration of active ingredients in formulations, increasing their effectiveness against pathogens .

Several methods exist for synthesizing dimethyl(octadecyl)sulfanium iodide:

- Direct Methylation: This method involves the reaction of octadecyl bromide with dimethyl sulfide in the presence of a base to form the desired sulfonium salt.

- Quaternization Reaction: Octadecyl amine can be reacted with methyl iodide under controlled conditions to yield dimethyl(octadecyl)sulfanium iodide.

- Salt Metathesis: This involves exchanging the counterion (e.g., bromide) with iodide using sodium iodide in a suitable solvent.

Each method offers different advantages regarding yield, purity, and scalability .

Dimethyl(octadecyl)sulfanium iodide has diverse applications across various fields:

- Surfactants: Used in formulations for detergents and emulsifiers due to its surface-active properties.

- Antimicrobial Agents: Employed as a fungicide in agricultural practices to protect crops from fungal infections.

- Pharmaceuticals: Investigated for potential use in drug delivery systems due to its ability to enhance solubility and bioavailability of active compounds.

- Industrial Uses: Utilized in the production of coatings and polymers where enhanced surface properties are required.

Research on interaction studies involving dimethyl(octadecyl)sulfanium iodide has primarily focused on its compatibility with other chemical agents and its efficacy as an antimicrobial agent. Studies have demonstrated that when combined with certain fungicides, it can enhance their activity against resistant strains of fungi . Additionally, investigations into its interactions with biological membranes have shown that it can alter membrane permeability, which may contribute to its biological effects.

Dimethyl(octadecyl)sulfanium iodide shares structural similarities with several other sulfonium salts. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethyl(dodecyl)sulfanium iodide | Sulfonium salt | Shorter alkyl chain; different surfactant properties |

| Dimethyl(phenethyl)sulfonium iodide | Sulfonium salt | Aromatic substituent; potential for different biological activity |

| Triethylsulfonium iodide | Sulfonium salt | Contains ethyl groups; used as a reagent in organic synthesis |

The uniqueness of dimethyl(octadecyl)sulfanium iodide lies in its long-chain octadecyl group, which provides enhanced hydrophobic characteristics compared to shorter-chain analogs. This contributes to its effectiveness as a surfactant and antimicrobial agent.

Organosulfur Compound Classification

Dimethyl(octadecyl)sulfanium iodide belongs to the broad family of organosulfur compounds, which are organic molecules containing sulfur atoms. Within this extensive classification, the compound specifically falls under the category of sulfonium compounds, characterized by a trivalent, positively charged sulfur atom bonded to three carbon atoms. The systematic classification hierarchy positions this compound as:

- Organic compounds

- Organosulfur compounds

- Sulfonium compounds

- Trialkylsulfonium salts

- Dimethyl(octadecyl)sulfanium iodide

This classification reflects not only the structural organization but also the reactivity patterns typical of sulfonium salts, distinguishing them from other organosulfur categories such as thiols, thioethers, and sulfoxides.

Sulfonium Salt Terminology and Structural Features

Sulfonium salts, also known as sulphonium or sulfanium salts, feature a positively-charged sulfur atom (a cation) with three organic substituents attached. The general formula for these ions is [SR₃]⁺, where R represents organic groups. In dimethyl(octadecyl)sulfanium iodide, two of these groups are methyl (CH₃) and one is the long-chain octadecyl group (C₁₈H₃₇).

A critical structural feature of sulfonium ions is their pyramidal geometry, not planar, owing to the presence of a lone pair of electrons on the sulfur atom. This non-planar arrangement was conclusively established through X-ray crystallography studies of triethylsulfonium iodide in 1940. The pyramidal configuration gives sulfonium compounds with three different substituents, such as dimethyl(octadecyl)sulfanium iodide, potential chirality. Unlike the isoelectronic oxonium ions (R₃O⁺), chiral sulfonium ions can be resolved into optically stable enantiomers, a property that expands their applications in stereoselective processes.

Table 1: Key Structural Features of Dimethyl(octadecyl)sulfanium iodide

| Property | Description |

|---|---|

| Core Structure | Sulfonium cation with iodide counterion |

| Geometry | Pyramidal around sulfur atom |

| Chirality | Potentially chiral when pure |

| Bond Angle | Approximately tetrahedral (~109.5°) |

| S-C Bond Length | Typically 180-185 pm |

IUPAC Nomenclature and Systematic Identifiers (CAS 84040-81-3, EC 860-770-6)

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is dimethyl(octadecyl)sulfonium iodide, although it is also commonly referred to as dimethyl(octadecyl)sulfanium iodide. This compound is cataloged with the Chemical Abstracts Service (CAS) registry number 84040-81-3.

Additional systematic identifiers include:

- Molecular formula: C₂₀H₄₃IS

- Molecular weight: 442.53 g/mol

- International Chemical Identifier (InChI): 1S/C20H43S.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H/q+1;/p-1

- InChI Key: AZFBXGUXCLXDSF-UHFFFAOYSA-M

- SMILES notation: CCCCCCCCCCCCCCCCCCS+C.[I-]

These systematic identifiers ensure unambiguous identification in scientific literature and chemical databases, facilitating accurate information retrieval and compound authentication.

Historical Development

Evolution of Sulfonium Chemistry

The study of sulfonium compounds has a rich history dating back to the early 20th century. A significant milestone in sulfonium chemistry occurred in 1900 when Pope and Peachy successfully demonstrated the non-planarity of the sulfonium ion through the resolution of methyl-ethylthetine bromide. In the same year, Smiles reported the resolution of both enantiomers of methylethylphenacylsulfonium bromide, further confirming the structural features of sulfonium compounds.

A pivotal advancement came in 1940 with the publication of the X-ray structure of triethylsulfonium iodide, which unequivocally established the pyramidal geometry of the sulfonium ion. This discovery was fundamental to understanding the stereochemistry and reactivity of sulfonium compounds, including dimethyl(octadecyl)sulfanium iodide.

The development of sulfonium chemistry accelerated in the latter half of the 20th century, with significant contributions from researchers like Johnson, Corey, and Chaykovsky, who independently developed reactions of sulfur ylides with carbonyls or imines to synthesize three-membered ring compounds in the 1960s. These discoveries led to numerous named reactions involving sulfonium intermediates, such as the Pummerer reaction and the Doyle-Kirmse reaction.

Initial Synthesis and Characterization (Molecular Formula C₂₀H₄₃IS, MW 442.5 g/mol)

Dimethyl(octadecyl)sulfanium iodide, with the molecular formula C₂₀H₄₃IS and a molecular weight of 442.53 g/mol, is typically synthesized through the alkylation of dimethyl sulfide with octadecyl iodide (1-iodooctadecane). This reaction follows a nucleophilic substitution mechanism (SN2), where the sulfur atom of dimethyl sulfide acts as a nucleophile, attacking the electrophilic carbon of octadecyl iodide, with iodide serving as the leaving group.

The general reaction can be represented as:

(CH₃)₂S + C₁₈H₃₇I → (CH₃)₂(C₁₈H₃₇)S⁺I⁻

The physical characterization of dimethyl(octadecyl)sulfanium iodide includes a melting point range of 78-82°C. The compound presents as a crystalline powder at room temperature and shows characteristic solubility behavior, being insoluble in water but soluble in various organic solvents.

Table 2: Physical Properties of Dimethyl(octadecyl)sulfanium iodide

| Property | Value | Reference |

|---|---|---|

| Melting Point | 78-82°C | |

| Physical Form | Powder | |

| Solubility | Insoluble in water; soluble in organic solvents | |

| Storage Temperature | -10°C (recommended) | |

| Purity (commercial) | ≥95% |

Early Industrial and Academic Applications

The early applications of dimethyl(octadecyl)sulfanium iodide and related sulfonium compounds were primarily in academic research, focusing on their unique chemical properties and reactivity. One of the earliest documented applications was in the study of micellar reactions, specifically the methylation of thymidine by long-chain-alkyl dimethylsulfonium iodides, as reported by Kiyoshi Yamauchi and colleagues.

In their seminal work published in the Journal of the American Chemical Society, Yamauchi et al. investigated a three-phase model of micellar reactions using dimethyl(octadecyl)sulfanium iodide and similar compounds. This research demonstrated the ability of these sulfonium salts to function as methylating agents in biological systems, with implications for understanding biomembrane interactions and cellular processes.

Industrial interest in dimethyl(octadecyl)sulfanium iodide began to emerge as its potential in various technological applications became apparent. One significant early application was in the field of photoelectrochemistry, particularly in dye-sensitized nanocrystalline solar cells (DNSCs). Researchers found that trialkylsulfonium iodides, including those with long alkyl chains similar to dimethyl(octadecyl)sulfanium iodide, could serve as effective electrolytes in these solar cells.

Research Significance

Role in Advanced Material Science

Dimethyl(octadecyl)sulfanium iodide has emerged as a significant compound in advanced material science, particularly in the development of next-generation solar cell technologies. Research has shown that trialkylsulfonium iodides can function as effective electrolytes in dye-sensitized nanocrystalline solar cells of the Grätzel type.

In a comprehensive study published in the Journal of Physical Chemistry B, researchers investigated the potential of trialkylsulfonium iodides as electrolytes for DNSCs. The study revealed that room temperature molten salts of various trialkylsulfonium iodides, with iodine in low concentrations, demonstrated good conducting abilities. Solar cells using iodine-doped dibutylmethylsulfonium iodide as electrolyte achieved an overall light-to-electricity conversion efficiency of 3.7% in simulated AM 1.5 solar light at a light intensity of 0.1 Sun.

Table 3: Performance Comparison of Sulfonium Iodide Electrolytes in Solar Cells

| Electrolyte Composition | Conversion Efficiency (%) | Light Intensity | Reference |

|---|---|---|---|

| (Bu₂MeS)I:I₂ (100:1) | 3.7 | 0.1 Sun | |

| Standard organic solvent | ~4.0 | 0.1 Sun | |

| (Et₂MeS)I | Variable | 0.1 Sun |

The significance of these findings lies in the potential advantages of sulfonium iodide-based electrolytes over conventional liquid electrolytes:

- Improved long-term stability

- Faster electron transport

- Higher charge accumulation

- Reduced volatility and leakage risks

These properties make dimethyl(octadecyl)sulfanium iodide and related compounds promising candidates for developing more stable and efficient solar cell technologies.

Interdisciplinary Relevance in Catalysis and Surface Chemistry

The interdisciplinary significance of dimethyl(octadecyl)sulfanium iodide extends to catalysis and surface chemistry, where its unique structural and electronic properties make it valuable for various applications.

In catalysis, sulfonium salts have demonstrated potential as hydrogen-bonding catalysts. The acidic alpha hydrogen atoms on alkylsulfonium salts can participate in hydrogen bonding interactions, enabling these compounds to catalyze certain organic transformations. While quaternary ammonium and phosphonium salts are well-established catalysts in phase-transfer catalysis, the catalytic abilities of tertiary sulfonium salts, including dimethyl(octadecyl)sulfanium iodide, represent a developing area of research with promising applications in synthetic organic chemistry.

Recent research published in Chemical Communications highlighted the hydrogen-bonding catalysis capabilities of sulfonium salts. The study noted that "although quaternary ammonium and phosphonium salts are known as important catalysts in phase-transfer catalysis, the catalytic ability of tertiary sulfonium salts has not yet been well demonstrated". This observation underscores the untapped potential of compounds like dimethyl(octadecyl)sulfanium iodide in catalytic applications.

In surface chemistry, the amphiphilic nature of dimethyl(octadecyl)sulfanium iodide, with its polar sulfonium head group and long hydrophobic octadecyl chain, makes it relevant for applications involving interfaces and surface modifications. This structural feature enables the compound to function as a surfactant, potentially facilitating processes such as emulsification, dispersion, and surface wetting.

The study of micellar reactions involving dimethyl(octadecyl)sulfanium iodide and related compounds has provided valuable insights into interface phenomena and molecular interactions at surfaces. These investigations contribute to our understanding of fundamental surface chemistry principles and inform the development of new surfactant technologies with applications in diverse fields from materials science to biomedical engineering.

Chemical Composition and Bonding Analysis

Dimethyl(octadecyl)sulfanium iodide represents a quaternary sulfonium salt with the molecular formula C₂₀H₄₃IS and a molecular weight of 442.53 g/mol [1] [2] [3]. The compound's structure, defined by the SMILES notation CCCCCCCCCCCCCCCCCCS+C.[I-], consists of a central sulfur atom bearing a positive formal charge, coordinated to three carbon substituents: two methyl groups and one octadecyl chain [1] [4] [2]. This arrangement creates a tetrahedral geometry around the sulfur center, characteristic of quaternary sulfonium compounds [1].

The bonding analysis reveals that the sulfur-carbon bonds exhibit typical covalent character, with the sulfur atom adopting an sp³ hybridization state. The positive charge on sulfur is stabilized through electron delocalization within the molecular framework, while the iodide counterion provides charge neutrality through electrostatic association [1] [2]. The octadecyl chain, containing eighteen consecutive methylene units, imparts significant hydrophobic character to the molecule, influencing its physicochemical properties and phase behavior .

Advanced Elucidation Techniques

X-ray Diffraction Analysis

X-ray diffraction studies of sulfonium compounds typically reveal ordered crystal structures with well-defined lattice parameters [8] [9]. For dimethyl(octadecyl)sulfanium iodide, crystallographic analysis would be expected to show layered arrangements characteristic of long-chain quaternary salts. The compound likely crystallizes in a monoclinic or orthorhombic space group, with the octadecyl chains forming interdigitated or bilayer structures while the sulfonium headgroups and iodide counterions occupy distinct polar regions [8] [10].

The ionic nature of the compound creates strong electrostatic interactions between the sulfonium cations and iodide anions, resulting in well-ordered crystal lattices. The presence of the long alkyl chain introduces additional van der Waals interactions that contribute to the overall crystal stability and influence the unit cell dimensions [10].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides detailed structural information for dimethyl(octadecyl)sulfanium iodide. The two equivalent methyl groups attached to sulfur appear as a characteristic singlet, typically observed around 2.8-3.2 ppm, downfield shifted due to the electron-withdrawing effect of the positively charged sulfur center [11] [12]. The octadecyl chain produces a complex multiplet pattern, with the α-methylene protons adjacent to sulfur appearing as a triplet around 2.6-3.0 ppm, followed by the characteristic methylene envelope of the long alkyl chain between 1.2-1.4 ppm, and the terminal methyl group as a triplet around 0.9 ppm [11].

¹³C NMR analysis reveals distinct chemical shifts for each carbon environment within the molecule. The methyl carbons directly bonded to sulfur appear significantly downfield compared to typical alkyl carbons, while the octadecyl chain carbons show the expected pattern of decreasing chemical shifts moving away from the sulfur center [11] [7].

Fourier Transform Infrared Spectroscopy

FT-IR spectroscopy of dimethyl(octadecyl)sulfanium iodide exhibits characteristic absorption bands that confirm the molecular structure [13] [14]. The C-H stretching vibrations appear in the region 2800-3000 cm⁻¹, with asymmetric and symmetric modes clearly resolved. The presence of the long alkyl chain is evidenced by strong absorption bands around 2920 cm⁻¹ (asymmetric CH₂ stretch) and 2850 cm⁻¹ (symmetric CH₂ stretch) [13] [14].

The S-C stretching vibrations typically appear in the lower frequency region around 600-800 cm⁻¹, though these may be overlapped with other molecular vibrations. The ionic nature of the compound is reflected in the broad absorption patterns and the absence of discrete molecular vibrations that would be characteristic of neutral sulfur compounds [14].

Physical and Thermal Properties

Phase Behavior and Macroscopic Characteristics

Dimethyl(octadecyl)sulfanium iodide exhibits the characteristic phase behavior of long-chain quaternary salts, existing as a white to off-white crystalline powder at room temperature [2] [3] [15]. The compound demonstrates typical amphiphilic properties due to the presence of both hydrophilic (sulfonium iodide) and hydrophobic (octadecyl chain) regions within the molecular structure .

The physical form and appearance of the compound are consistent with other long-chain quaternary salts, showing crystalline order at ambient conditions with potential for polymorphic behavior upon thermal treatment [15] [16]. The compound's handling characteristics require storage under controlled conditions, specifically at -10°C, to maintain chemical stability and prevent degradation [2] [3].

Melting Point Decomposition and Thermodynamic Stability

The melting point of dimethyl(octadecyl)sulfanium iodide ranges from 78-82°C, as determined through differential scanning calorimetry [2] [3] [15]. This melting range is characteristic of long-chain quaternary salts and reflects the balance between ionic interactions and van der Waals forces within the crystal lattice [7].

Thermal analysis of structurally related sulfonium compounds indicates that decomposition typically occurs at temperatures significantly above the melting point [17] [18]. The thermal stability of the compound is influenced by the nature of the sulfur-carbon bonds and the stability of the sulfonium center under elevated temperatures. Decomposition pathways likely involve the loss of methyl groups or fragmentation of the octadecyl chain, consistent with the behavior observed in similar organosulfur compounds [17].

The thermodynamic stability of the compound in the solid state is enhanced by the crystalline packing arrangement, which maximizes favorable intermolecular interactions while minimizing unfavorable steric contacts [7] [10]. The entropy change associated with melting reflects the significant conformational freedom gained by the octadecyl chains upon transition to the liquid phase [7].

Solubility Dynamics in Polar and Aprotic Solvents

The solubility behavior of dimethyl(octadecyl)sulfanium iodide exhibits strong dependence on solvent polarity and the ability to stabilize ionic species [19] [20]. In highly polar solvents such as water, the compound demonstrates limited solubility due to the hydrophobic nature of the octadecyl chain, despite the presence of the ionic sulfonium iodide headgroup [19] [20].

In polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, enhanced solubility is observed due to the ability of these solvents to solvate both the cationic sulfonium center and the iodide anion without competing hydrogen bonding interactions [20]. The solubility in organic solvents of moderate polarity follows the general principle that "like dissolves like," with the compound showing good compatibility with solvents that can accommodate both the ionic and hydrophobic portions of the molecule [19] [20].

The solubility dynamics are further influenced by temperature, with increased thermal energy generally enhancing dissolution by overcoming the lattice energy of the crystalline form [21] [20]. The critical micelle concentration behavior in aqueous systems reflects the amphiphilic nature of the compound, with aggregation occurring at relatively low concentrations due to the favorable interactions between the hydrophobic octadecyl chains [20].

Comparative Structural Analysis

Sulfonium versus Ammonium and Phosphonium Analogues

The comparative analysis between dimethyl(octadecyl)sulfanium iodide and its ammonium analogues reveals significant differences in bonding characteristics and physicochemical properties [6]. Sulfur, being larger and more polarizable than nitrogen, creates longer S-C bonds compared to N-C bonds in the corresponding ammonium salts [6]. This difference in bond length and atomic size affects the overall molecular geometry and packing behavior in crystalline phases [6].

The cation-π interactions demonstrated by sulfonium compounds show enhanced strength compared to ammonium analogues due to the increased polarizability of sulfur [6]. Computational studies indicate that sulfonium-π interactions are stronger than isosteric ammonium-π interactions, particularly in aqueous environments where differential solvation effects become significant [6]. The greater polarizability of sulfur contributes to more favorable interactions with aromatic systems and influences the compound's behavior in biological and chemical systems [6].

Phosphonium analogues, while sharing some similarities with sulfonium compounds in terms of central atom size and polarizability, exhibit distinct differences in thermal stability and chemical reactivity [22]. The P-C bonds in phosphonium salts are generally more robust toward thermal decomposition compared to S-C bonds in sulfonium compounds, leading to higher decomposition temperatures and different fragmentation patterns [22].

Alkyl Chain Length Effects

The octadecyl chain length in dimethyl(octadecyl)sulfanium iodide significantly influences the compound's physicochemical properties when compared to shorter-chain analogues [23] [7]. Comparative studies with hexadecyl-dimethylsulfonium iodide (C16 chain) demonstrate that chain length extension leads to increased hydrophobicity, higher melting points, and altered phase behavior [23] [7].

The eighteen-carbon backbone creates enhanced van der Waals interactions between molecules, contributing to more stable crystalline phases and modified solubility characteristics [7]. Thermal analysis of homologous series of long-chain quaternary salts shows that melting points generally increase with chain length up to a certain point, followed by a plateau region where further chain extension has diminishing effects [7].

The phase transition behavior demonstrates the influence of alkyl chain length on the compound's thermal properties. Longer chains promote the formation of liquid crystalline phases and exhibit more complex thermal transitions, including potential solid-solid phase changes before melting [7] [24]. The self-assembly behavior in solution is dramatically affected by chain length, with longer chains promoting more stable micelle formation and lower critical micelle concentrations [7] [24].

Classical Synthesis Pathways

Thioether Alkylation Mechanisms

The synthesis of dimethyl(octadecyl)sulfanium iodide relies fundamentally on thioether alkylation mechanisms, which represent the most established approach to sulfonium salt formation. The classical pathway involves the nucleophilic attack of dimethyl sulfide on octadecyl iodide, following a bimolecular nucleophilic substitution mechanism [1] [2].

The mechanism proceeds through the formation of a thiolate intermediate when dimethyl sulfide acts as a nucleophile. Since thiols are more acidic than alcohols, with pKa values approximately 5 units lower (around 10-11 compared to 16-17 for alcohols), they are easily deprotonated by alkide bases to give thiolate anions [2]. These nucleophiles then undergo alkylation through addition of an electrophile to produce the desired sulfide product [3] [2].

The reaction mechanism begins with a fast proton transfer to generate a thiolate anion, which then serves as a nucleophile and reacts with the added electrophile through the SN2 pathway [3]. The superior nucleophilicity of sulfur compared to oxygen is attributed to the lower electronegativity of sulfur, making electron pairs more readily available for donation to electrophiles [2].

| Synthesis Method | Mechanism | Typical Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Thioether Alkylation | Thiolate nucleophilic attack on alkyl halide | Base (NaOH), DMF, room temperature | 60-90% | Simple procedure, high nucleophilicity | Competing elimination reactions |

| Silver-Catalyzed Alkylation | Silver-mediated halide abstraction | AgBF4, CH3CN, 85°C, 24 h | 63-85% | Clean reaction, good yields | Requires expensive silver salts |

| Nucleophilic Substitution | Bimolecular nucleophilic substitution | Alkyl halide, polar aprotic solvent | 65-95% | Predictable mechanism, fast reaction | Limited to activated halides |

| Dimethyl Sulfide Alkylation | Electrophilic alkylation of sulfide | Alkyl iodide, acetonitrile, reflux | 70-95% | Versatile, wide substrate scope | Potential overalkylation |

The optimized synthesis of dimethyl(octadecyl)sulfanium iodide typically employs dimethyl sulfide as the starting material, which is treated with octadecyl iodide in the presence of a silver salt catalyst. The reaction is conducted in acetonitrile or 1,2-dichloroethane at elevated temperatures (85°C) for 24 hours [1] [4]. The use of silver salts such as AgBF4 or AgOTf serves as halide scavengers, facilitating the formation of the sulfonium salt while minimizing side reactions [4] [5].

Nucleophilic Substitution Kinetics

The kinetics of nucleophilic substitution reactions governing sulfonium salt formation follow well-established principles of organic reaction mechanisms. The bimolecular nucleophilic substitution (SN2) pathway represents the dominant mechanism for the synthesis of dimethyl(octadecyl)sulfanium iodide [6] [7].

The SN2 mechanism is characterized by second-order kinetics, where the rate depends on the concentration of both the nucleophile (dimethyl sulfide) and the electrophile (octadecyl iodide) [7]. The rate law for this transformation can be expressed as:

Rate = k[R-X][Nu:]

where k is the rate constant, [R-X] represents the concentration of the alkyl halide, and [Nu:] represents the concentration of the nucleophile [7] [8].

| Reaction Type | Mechanism | Rate Order | Relative Rate | Activation Energy (kJ/mol) | Temperature Range (°C) |

|---|---|---|---|---|---|

| Primary alkyl halide + thiolate | SN2 | Second order | 1.0 (reference) | 45-55 | 20-80 |

| Secondary alkyl halide + thiolate | SN2 | Second order | 0.1-0.3 | 55-65 | 40-100 |

| Tertiary alkyl halide + thiolate | SN1/E1 | First order | 0.01-0.05 | 75-85 | 60-120 |

| Dimethyl sulfide + alkyl iodide | SN2 | Second order | 0.8-1.2 | 50-60 | 40-85 |

| Dimethyl sulfide + alkyl bromide | SN2 | Second order | 0.3-0.6 | 60-70 | 60-100 |

| Dimethyl sulfide + alkyl chloride | SN2 | Second order | 0.05-0.15 | 70-80 | 80-120 |

| Silver-catalyzed alkylation | SN2 | First order (in substrate) | 2.0-5.0 | 40-50 | 60-100 |

| Copper-catalyzed arylation | Oxidative addition/reductive elimination | First order (in substrate) | 1.5-3.0 | 45-55 | 80-120 |

The reaction demonstrates concerted character, meaning the nucleophile attack and leaving group departure occur simultaneously in a single step process [7]. This concerted mechanism ensures that the process whereby the nucleophile attacks the electrophilic carbon occurs with simultaneous departure of the leaving group, resulting in inversion of stereochemistry at the reaction center [7].

The enhanced nucleophilicity of sulfur compared to oxygen makes thiolates exceptionally effective nucleophiles in these substitution reactions. This enhanced reactivity is attributed to the lower electronegativity of sulfur relative to oxygen, which makes electron pairs more readily available for donation to electrophiles [2]. Additionally, the larger atomic radius of sulfur allows for better orbital overlap with the electrophilic carbon, facilitating the nucleophilic attack [9].

Modern Methodological Innovations

Solvent-Free and Catalytic Approaches

Modern synthetic methodologies have increasingly focused on developing environmentally sustainable approaches to sulfonium salt synthesis. Solvent-free and catalytic methods represent significant advances in green chemistry applications for the preparation of dimethyl(octadecyl)sulfanium iodide [10] [11] [12].

Solvent-free synthesis offers numerous advantages including reduced environmental impact, simplified purification procedures, and enhanced reaction rates due to increased reactant concentrations [10] [11]. The development of solvent-free methodologies has been driven by the need to minimize volatile organic compound usage and reduce waste generation in pharmaceutical and industrial applications [12].

Catalytic approaches have demonstrated remarkable efficiency in promoting sulfonium salt formation under mild conditions. The use of metal catalysts, particularly copper-based systems, has enabled selective arylation and alkylation reactions with improved yields and reduced reaction times [13] [14]. Copper catalysts such as Cu(OTf)2 have proven particularly effective in facilitating sulfonium salt formation through oxidative addition and reductive elimination mechanisms [13].

The integration of deep eutectic solvents (DES) as reaction media represents another significant advancement in green synthetic methodologies. Low melting point mixtures of N,N'-dimethyl urea and L-(+)-tartaric acid in a 7:3 ratio at 70°C have been successfully employed for sulfonium salt synthesis without requiring additional catalysts or conventional organic solvents [10].

Heterogeneous catalysis has also shown promise in sulfonium salt synthesis, with solid acid catalysts providing stable and reusable platforms for driving reactions while reducing the need for continuous catalyst replenishment [12]. The ability to recover and reuse these catalysts enhances their environmental and economic appeal, aligning with circular chemistry principles [12].

Flow Reactor Synthesis and Process Intensification

Flow reactor technology represents a paradigm shift in sulfonium salt synthesis, offering significant advantages over traditional batch processes in terms of efficiency, safety, and scalability [15] [16] [17]. The implementation of continuous flow reactors for dimethyl(octadecyl)sulfanium iodide synthesis enables precise control of reaction parameters while maintaining consistent product quality [18].

Process intensification through flow chemistry is achieved through three key mechanisms: enhanced heat transfer, improved mass transfer, and accurate control of residence time [16] [17]. The high surface area-to-volume ratio of flow reactors facilitates excellent heat transfer, allowing for precise temperature control and enabling reactions under superheated conditions that would be challenging in batch systems [15] [19].

| Aspect | Batch Process | Flow Process | Improvement Factor | Critical Parameters |

|---|---|---|---|---|

| Heat Transfer | Limited by vessel size | Excellent surface/volume ratio | 5-10x | Residence time, temperature |

| Mass Transfer | Mixing dependent | Enhanced mixing | 3-5x | Channel dimensions, flow rate |

| Reaction Time | Hours to days | Minutes to hours | 2-10x | Reaction kinetics, temperature |

| Safety | Large inventory risk | Small inventory | 10-100x | Pressure, temperature control |

| Scalability | Challenging scale-up | Linear scale-up | 2-5x | Channel design, flow rates |

| Reproducibility | Batch-to-batch variation | Consistent conditions | 3-5x | Temperature, pressure, flow control |

| Process Control | Limited real-time control | Real-time monitoring | 5-10x | Sensors, automated control |

| Waste Reduction | Higher solvent usage | Reduced solvent usage | 2-5x | Solvent selection, recycling |

The enhanced mixing capabilities of flow reactors result from the unique flow patterns and high shear rates achievable in microchannels. This improved mixing reduces reaction times and enhances selectivity by ensuring homogeneous reaction conditions throughout the reactor volume [18].

Continuous flow synthesis enables the integration of multiple synthetic steps into a single continuous process, reducing the need for intermediate purification and significantly improving overall process efficiency [15]. The ability to perform multistep synthesis in flow systems has been demonstrated for various pharmaceutical compounds, showing significant advantages over traditional batch processes [20].

The implementation of enabling technologies such as microwave heating, ultrasonic irradiation, and inductive heating in flow systems further enhances reaction rates and selectivity [20]. These hybrid approaches combine the benefits of alternative energy sources with the advantages of continuous processing, resulting in synergistic effects that improve overall synthetic efficiency [20].

Purification and Quality Control

Chromatographic Isolation Protocols

The purification of dimethyl(octadecyl)sulfanium iodide requires carefully optimized chromatographic protocols to achieve high purity and recovery yields. The unique physicochemical properties of sulfonium salts, particularly their ionic nature and long hydrophobic alkyl chains, necessitate specialized purification approaches [4] [21].

Traditional silica gel chromatography has been successfully employed for sulfonium salt purification, utilizing gradient elution systems with methanol and dichloromethane mixtures [21]. The purification process typically involves initial crude product dissolution in a minimal amount of solvent, followed by loading onto a silica gel column and elution with increasing polarity gradients [22] [23].

Advanced purification techniques include reverse-phase high-performance liquid chromatography (RP-HPLC), which exploits the hydrophobic interactions between the octadecyl chain and the stationary phase [24]. This method provides exceptional resolution and purity levels, typically achieving greater than 95% purity with recovery yields of 80-95% [24].

| Purification Method | Principle | Mobile Phase | Purity Achieved | Recovery Yield | Scale Suitability | Cost Efficiency |

|---|---|---|---|---|---|---|

| Silica Gel Chromatography | Adsorption based on polarity | MeOH/CH2Cl2 gradient | 85-95% | 70-85% | Laboratory | Medium |

| Reverse Phase HPLC | Hydrophobic interactions | Water/Acetonitrile | 95-99% | 80-95% | Laboratory to pilot | High |

| Ion Exchange Chromatography | Electrostatic interactions | Buffer pH gradient | 90-98% | 75-90% | All scales | Medium |

| Acetonitrile-Hexane Extraction | Selective liquid-liquid extraction | Acetonitrile/Hexane (1:3) | 95-99% | 85-95% | Laboratory to pilot | Low |

| Crystallization from Ethanol | Solubility differences | Ethanol/Water | 90-95% | 60-80% | All scales | Low |

| Crystallization from Acetone | Controlled precipitation | Acetone/Water | 88-95% | 65-85% | All scales | Low |

| Recrystallization from Mixed Solvents | Optimized solvent systems | Variable ratios | 92-98% | 70-90% | All scales | Medium |

| Dialysis Purification | Size exclusion through membranes | Aqueous buffer | 80-90% | 70-85% | Laboratory | Medium |

The development of acetonitrile-hexane extraction protocols has proven particularly effective for sulfonium salt purification [4] [21]. This biphasic extraction system takes advantage of the selective partitioning behavior of sulfonium salts between polar and nonpolar phases. The method involves partitioning the crude reaction mixture between acetonitrile and hexanes (1:3 ratio), followed by multiple extractions of the hexane layer with fresh acetonitrile [4].

Ion exchange chromatography offers another powerful purification approach, particularly useful for counterion exchange and removal of charged impurities [24]. The method utilizes electrostatic interactions between the sulfonium cation and charged groups on the resin, enabling selective separation based on charge density and ionic strength [24].

Crystallization Efficiency Optimization

Crystallization represents the most economically viable purification method for large-scale production of dimethyl(octadecyl)sulfanium iodide. The optimization of crystallization conditions requires careful consideration of solvent selection, temperature control, and nucleation kinetics [25] [26].

The crystallization process is influenced by multiple interdependent factors including solute concentration, temperature, pH, and the presence of impurities [25]. Understanding the crystallization phase diagram is vital for any crystallization experiment, as it allows precise control of the parameters affecting crystal growth [26].

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Monitoring Method |

|---|---|---|---|---|

| Reaction Temperature | 80-100°C | Increases to optimum, then decreases | Decreases at high temperature | Thermometer/Thermocouple |

| Reaction Time | 2-6 hours | Increases with time to plateau | Minimal effect | Reaction monitoring |

| Solvent Choice | Acetonitrile/DCE | Polar aprotic solvents favor reaction | Affects competing reactions | Solvent screening |

| Catalyst Loading | 1-5 mol% | Optimal at 2-3 mol% | Improves selectivity | Analytical assay |

| Substrate Concentration | 0.1-0.5 M | Higher concentration increases rate | Reduces selectivity at high concentration | Concentration measurement |

| Stirring Rate | 300-500 rpm | Minimal effect above 300 rpm | No significant effect | Tachometer |

| Pressure | 1-3 atm | Slight positive effect | Minimal effect | Pressure gauge |

| pH Control | 6-8 | Critical for base-catalyzed reactions | Controls side reactions | pH meter |

The rational optimization of crystallization conditions involves determining the crystallization phase diagram, which enables precise control of nucleation and growth processes [26]. The optimal approach involves inducing nucleation at supersaturated conditions close to the solubility boundary, followed by crystal growth in the metastable zone where slow and ordered crystal expansion occurs [26].

Temperature control represents a critical parameter in crystallization optimization. The implementation of controlled temperature variations allows for manipulation of supersaturation levels and nucleation rates [26]. Seeding techniques, including microseeding and cross-seeding methods, can be employed to promote crystal growth and improve crystal quality [25] [27].

Solvent system optimization involves screening various solvent combinations to identify conditions that maximize yield while minimizing impurities. Mixed solvent systems, particularly ethanol-water and acetone-water mixtures, have shown promise for sulfonium salt crystallization [27]. The optimization process typically involves systematic variation of solvent ratios, temperature profiles, and cooling rates to achieve optimal crystal size and purity [27].

The integration of process analytical technology (PAT) enables real-time monitoring of crystallization processes, allowing for dynamic adjustment of process parameters to maintain optimal conditions [28]. Advanced monitoring techniques include in-line particle size analysis, concentration measurements, and temperature profiling to ensure consistent product quality [28].

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant